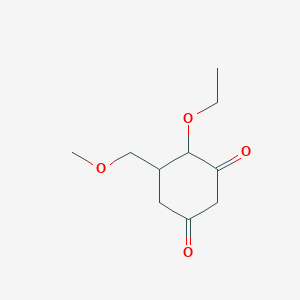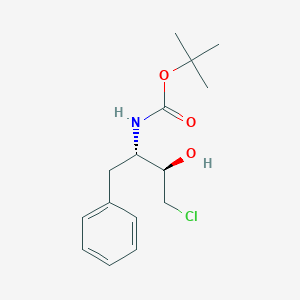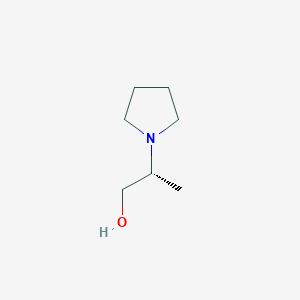
(R)-2-(Pyrrolidin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(R)-2-(Pyrrolidin-1-yl)propan-1-ol" and its derivatives are of interest due to their involvement in chemical reactions that produce pharmacologically active molecules or serve as intermediates in the synthesis of complex organic compounds.
Synthesis Analysis
The synthesis of pyrrolidinyl-propanol derivatives involves various catalytic and stereoselective methods. A practical large-scale synthesis of a similar compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, utilized asymmetric 1,3-dipolar cycloaddition reactions, highlighting the importance of catalysis in achieving desired stereochemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidinyl-propanol derivatives, such as "(R)-2-(Pyrrolidin-1-yl)propan-1-ol", is characterized by the presence of the pyrrolidine ring, which significantly influences the compound's reactivity and interactions. The crystal structure of a related compound was determined, showcasing the molecular geometry and intermolecular hydrogen bonding patterns that stabilize the crystal structure (Fu et al., 2006).
Chemical Reactions and Properties
Pyrrolidinyl-propanol compounds participate in various chemical reactions, including catalytic asymmetric hydrogenation and substitution reactions, which are pivotal for introducing stereochemical complexity and functional diversity in synthetic chemistry (Lall et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of pyrrolidinyl-propanol derivatives are influenced by their molecular structure. Studies on similar compounds, like pyrrolidin-2-one and its mixtures, provide insights into the thermodynamic properties and interactions with various solvents, which are crucial for understanding the compound's behavior in different environments (Mehta, Chauhan, & Triphati, 1997).
Chemical Properties Analysis
The chemical properties of "(R)-2-(Pyrrolidin-1-yl)propan-1-ol" include its reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The stereoselective synthesis of pyrrolidines through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the compound's versatility and importance in accessing various stereochemical patterns (Adrio & Carretero, 2019).
科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold offers several advantages for drug discovery, including efficient exploration of pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. The review by Li Petri et al. (2021) highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, focusing on their target selectivity, synthesis strategies, and the influence of stereochemistry on biological activity. This work underlines the significance of pyrrolidine and its stereoisomers in designing drug candidates with diverse biological profiles (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
The stereochemistry of phenylpiracetam (a structural analog based on the pyrrolidin-2-one pharmacophore) and its methyl derivative highlights the relationship between the configuration of stereocenters and biological properties. Veinberg et al. (2015) discuss the synthesis and biological activity exploration of enantiomerically pure compounds, showing that the pharmacological advantages of specific stereoisomers justify the need for drug substance purification from less active ones. This emphasizes the critical role of stereochemistry in enhancing the effectiveness of pyrrolidine-based compounds (Veinberg et al., 2015).
Pyrrolidine Scaffolds in MMP Inhibitors
Pyrrolidine scaffolds are also pivotal in developing matrix metalloproteinase (MMP) inhibitors, which are potential therapeutics for neoplastic, rheumatic, and cardiovascular diseases. Cheng et al. (2008) review sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives as synthetic MMP inhibitors. These compounds exhibit low nanomolar activity for some MMP subclasses, confirming the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors (Cheng et al., 2008).
特性
IUPAC Name |
(2R)-2-pyrrolidin-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINYTXPBGXEEH-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Pyrrolidin-1-yl)propan-1-ol | |
CAS RN |
169308-05-8 |
Source


|
| Record name | (2R)-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

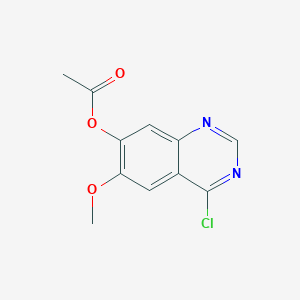
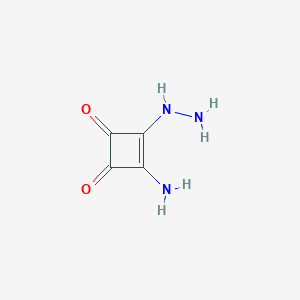
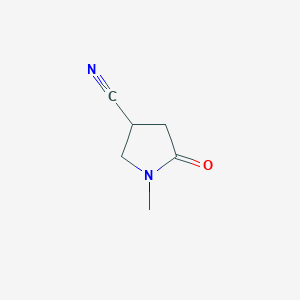
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
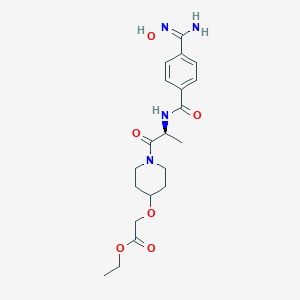
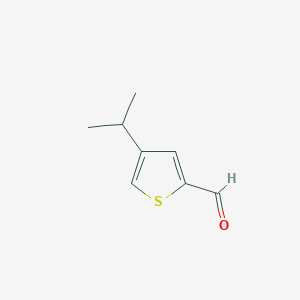
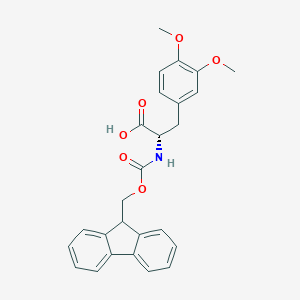
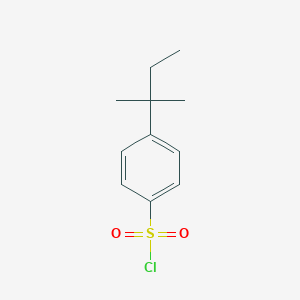
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)

